1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one

medicinal chemistry structure-activity relationship lead optimization

1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one (CAS 2320854-30-4) is a synthetic heterocyclic small molecule (C₁₇H₁₄N₄O₃S₂, MW 386.5 g/mol) featuring a piperazin-2-one core substituted at N1 with a thiazol-2-yl group and at N4 with a 4-(thiazol-2-yloxy)benzoyl moiety. The compound belongs to the thiazole-piperazinone hybrid class, a scaffold family investigated for antinociceptive, acetylcholinesterase inhibitory, and cytotoxic activities.

Molecular Formula C17H14N4O3S2
Molecular Weight 386.44
CAS No. 2320854-30-4
Cat. No. B2406321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one
CAS2320854-30-4
Molecular FormulaC17H14N4O3S2
Molecular Weight386.44
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=NC=CS4
InChIInChI=1S/C17H14N4O3S2/c22-14-11-20(7-8-21(14)16-18-5-9-25-16)15(23)12-1-3-13(4-2-12)24-17-19-6-10-26-17/h1-6,9-10H,7-8,11H2
InChIKeyHYSDIJPCDIRQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one (CAS 2320854-30-4): Procurement-Relevant Structural and Physicochemical Profile


1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one (CAS 2320854-30-4) is a synthetic heterocyclic small molecule (C₁₇H₁₄N₄O₃S₂, MW 386.5 g/mol) featuring a piperazin-2-one core substituted at N1 with a thiazol-2-yl group and at N4 with a 4-(thiazol-2-yloxy)benzoyl moiety [1]. The compound belongs to the thiazole-piperazinone hybrid class, a scaffold family investigated for antinociceptive, acetylcholinesterase inhibitory, and cytotoxic activities [2]. Its computed XLogP3-AA of 2.5, topological polar surface area (TPSA) of 132 Ų, and zero hydrogen bond donors suggest moderate lipophilicity and blood-brain barrier permeability potential, distinguishing it from more polar or less decorated analogs in the same scaffold space [1].

Why Generic Substitution Fails for 1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one: The Dual-Thiazole Architecture Is Not Interchangeable


This compound cannot be trivially substituted by other thiazole-piperazinone derivatives because it uniquely combines two distinct thiazole attachment modalities: a directly N-linked thiazol-2-yl at the piperazinone N1 position and an ether-linked thiazol-2-yloxy on the benzoyl group at N4 [1]. Removal of the N1-thiazolyl (as in CAS 2034275-01-7) eliminates an entire hydrogen-bond acceptor surface and reduces molecular weight by ~83 Da, altering both pharmacophore geometry and physicochemical profile [1]. Replacement of the N1-thiazolyl with pyridin-3-yl (CAS 2097902-78-6) introduces a basic nitrogen, changing ionization behavior and protonation state at physiological pH . The 4-(thiazol-2-yloxy)benzoyl motif provides a conformationally constrained aromatic stacking surface distinct from simpler aroyl or sulfonyl substituents found in other analogs [1]. These structural differences translate into non-interchangeable binding site complementarity and ADME profiles that cannot be assumed equivalent without direct comparative data.

Quantitative Differentiation Evidence for 1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Thiazolyl Analog (CAS 2034275-01-7)

The target compound (CAS 2320854-30-4) possesses a molecular weight of 386.5 g/mol and 26 heavy atoms, compared to the des-thiazolyl analog 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one (CAS 2034275-01-7) with MW 303.34 g/mol and 20 heavy atoms [1]. The additional N1-thiazol-2-yl substituent contributes 83 Da of mass and introduces two additional heteroatoms (one N, one S) as hydrogen bond acceptors. This structural increment is expected to alter binding site steric complementarity and ligand efficiency metrics; for a fixed binding affinity, the larger compound would have a lower ligand efficiency (LE) unless affinity increases proportionally [1][2].

medicinal chemistry structure-activity relationship lead optimization

Lipophilicity (XLogP3-AA) and CNS Drug-Likeness Comparison vs. N1-Pyridyl Analog (CAS 2097902-78-6)

The target compound has a computed XLogP3-AA of 2.5, topological polar surface area (TPSA) of 132 Ų, and zero hydrogen bond donors (HBD = 0) [1]. The N1-pyridin-3-yl analog (CAS 2097902-78-6, C₁₉H₁₆N₄O₃S, MW 380.4) introduces a pyridine nitrogen capable of protonation, altering the ionization profile at physiological pH. Thiazole rings (pKa of conjugate acid ~2.5) remain unprotonated at pH 7.4, while pyridine (pKa ~5.2) exists partially protonated, increasing aqueous solubility but potentially reducing passive membrane permeability . The target compound's neutral character and TPSA below 140 Ų place it within favorable CNS drug-like space, whereas the pyridyl analog's cationic fraction at pH 7.4 may limit blood-brain barrier penetration [1][2].

ADME blood-brain barrier CNS drug design

Class-Level Evidence: Thiazole-Piperazine Hybrids Exhibit Opioid Receptor-Mediated Antinociception (In Vivo Mouse Models)

While no direct bioactivity data exist for CAS 2320854-30-4, structurally related thiazole-piperazine derivatives (compounds 3a–3c, 3f, 3g) demonstrated centrally and peripherally mediated antinociceptive activity in mouse tail-clip, hot-plate, and acetic acid-induced writhing tests at 50 mg/kg [1]. Naloxone pre-treatment abolished these effects, confirming opioidergic mechanism involvement. Molecular docking revealed significant interactions with µ- and δ-opioid receptors [1]. The target compound retains the thiazole-piperazine scaffold core required for this activity but adds a second thiazole via an ether linkage, which could modulate potency or subtype selectivity—a hypothesis that remains untested [1].

antinociceptive opioid receptor in vivo pharmacology

Computed Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Implications for Target Engagement vs. Core Scaffold (CAS 374795-53-6)

The target compound has 7 hydrogen bond acceptors (HBA = 7: two carbonyl oxygens, two thiazole nitrogens, two thiazole sulfurs, one ether oxygen) and TPSA = 132 Ų, compared to the core scaffold 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6, C₇H₉N₃OS, MW 183.23) with HBA = 4 and TPSA = 73.5 Ų [1]. The 4-(thiazol-2-yloxy)benzoyl extension adds three H-bond acceptors and nearly doubles the polar surface area. This expanded pharmacophore may enable additional polar contacts within a target binding site, but also increases desolvation penalty upon binding—a trade-off that must be evaluated per target .

pharmacophore modeling drug-likeness structure-based design

Recommended Research Application Scenarios for 1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one


Opioid Receptor Pharmacology: Screening for µ/δ-Opioid Receptor Modulation

Based on class-level evidence that thiazole-piperazine hybrids exert naloxone-reversible, centrally and peripherally mediated antinociception via µ- and δ-opioid receptors [1], CAS 2320854-30-4 is a rational candidate for opioid receptor binding and functional assays. Its dual-thiazole architecture may confer differentiated subtype selectivity compared to the mono-thiazole analogs characterized in the 2021 study [1]. Recommended assays: radioligand displacement at µ, δ, κ opioid receptors; [³⁵S]GTPγS functional assays; tail-clip and hot-plate tests in mice for in vivo validation.

Kinase Inhibitor or GPCR Modulator Lead Generation Using Dual-Thiazole Pharmacophore

The piperazinone scaffold with N1-thiazolyl and N4-(thiazol-2-yloxy)benzoyl substitution presents seven hydrogen bond acceptor sites and a TPSA of 132 Ų, consistent with ATP-binding site kinase inhibitor pharmacophores and Class A GPCR modulator space [1]. The ether-linked thiazole provides a conformationally flexible arm that can explore sub-pocket space distinct from directly linked aryl groups found in simpler analogs [2]. Recommended screening: broad kinase profiling panel (e.g., Eurofins KinaseProfiler) or GPCR β-arrestin recruitment assays.

CNS Drug Discovery: Blood-Brain Barrier Penetration Assessment

With computed XLogP3-AA of 2.5, TPSA of 132 Ų (<140 Ų threshold), zero HBD, and no ionizable centers at physiological pH, CAS 2320854-30-4 is predicted to favor passive BBB permeation based on established CNS drug-likeness criteria [1][2]. This profile is differentiated from the N1-pyridin-3-yl analog (CAS 2097902-78-6) which is partially protonated at pH 7.4 and predicted to have lower passive permeability [1]. Recommended assays: PAMPA-BBB, MDCK-MDR1 monolayer permeability, and in vivo brain/plasma ratio determination in rodents.

Fragment-Based or Structure-Based Drug Design: Pharmacophore Expansion Studies

The target compound represents a fully elaborated pharmacophore (7 HBA, 2 aromatic rings, 4 rotatable bonds) that can serve as a reference point for deconstruction studies. By comparing binding data (when generated) against the core scaffold CAS 374795-53-6 (HBA = 4, TPSA = 73.5 Ų) and the des-thiazolyl analog CAS 2034275-01-7, researchers can quantify the contribution of each structural module to target affinity and ligand efficiency [1][2]. This positions CAS 2320854-30-4 as a useful tool compound for SAR deconvolution in programs targeting enzymes or receptors with large, lipophilic binding pockets.

Quote Request

Request a Quote for 1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.